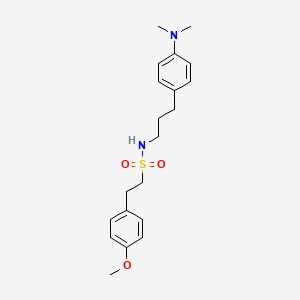
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide. The methoxy and dimethylamino groups could be introduced through various methods, such as nucleophilic aromatic substitution or reductive amination, depending on the starting materials .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonamide group is typically quite stable, but can be hydrolyzed under acidic or basic conditions. The methoxy group might undergo reactions such as demethylation, while the dimethylamino group could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide, methoxy, and dimethylamino groups could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The research into the applications of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide and related compounds has shown promising results in photodynamic therapy (PDT). A study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating significant photophysical and photochemical properties. These properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicate the potential for use as Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Agents
Another aspect of scientific research on similar sulfonamide compounds focuses on their antibacterial properties. A series of new benzenesulfonamides was synthesized and tested for biofilm inhibitory action against Escherichia coli. Some compounds in this series were identified as very suitable inhibitors of this bacterial strain, indicating potential utility as therapeutic agents with lower cytotoxicity (Abbasi et al., 2019).
Enzyme Inhibition for Alzheimer's Disease
Research on sulfonamides derived from 4-methoxyphenethylamine has explored their potential as therapeutic agents for Alzheimer’s disease. Specifically, these compounds have shown inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer's pathology. One compound exhibited inhibitory activity comparable to Neostigmine methylsulfate, a standard treatment, suggesting a promising direction for designing potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Nematicidal Agents
Further studies have explored the controlled synthesis of N, N-dimethylarylsulfonamide derivatives, demonstrating potent nematicidal activity against Meloidogyne incongnita. Compounds with specific structural features showed remarkably low median lethal concentration values, indicating their potential as effective nematicidal agents (Chen et al., 2019).
Eigenschaften
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-22(2)19-10-6-17(7-11-19)5-4-15-21-26(23,24)16-14-18-8-12-20(25-3)13-9-18/h6-13,21H,4-5,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMNIHVYVQKGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2738420.png)
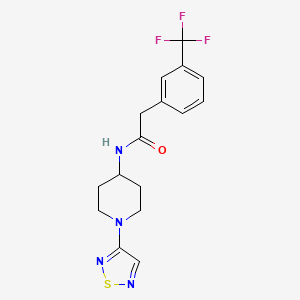

![5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2738425.png)
![(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2738428.png)
![2-Chloro-N-(6-oxaspiro[3.4]octan-2-ylmethyl)acetamide](/img/structure/B2738430.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[[6-(2-methoxyethoxy)pyridazin-3-yl]methyl]prop-2-enamide](/img/structure/B2738431.png)

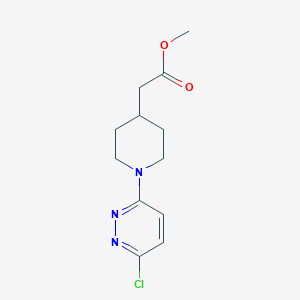
![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)
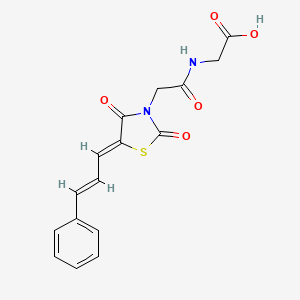
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)
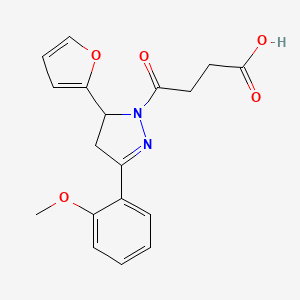
![N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2738442.png)